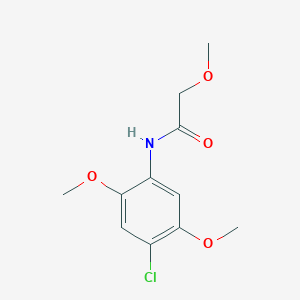![molecular formula C19H18FN3O3 B5770575 N-ethyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5770575.png)
N-ethyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is also known as EFMC, and it is a member of the benzamide family of compounds. EFMC is a white crystalline solid that has a molecular weight of 395.44 g/mol.
Mecanismo De Acción
The mechanism of action of EFMC is not fully understood, but research has shown that it interacts with various molecular targets in cells. In cancer cells, EFMC has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death. In inflammation, EFMC has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
EFMC has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, EFMC has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, EFMC has been shown to reduce the production of inflammatory mediators, leading to a reduction in inflammation. In animals, EFMC has been shown to have low toxicity, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFMC has several advantages for lab experiments, including its stability, solubility, and fluorescent properties. EFMC is also relatively easy to synthesize, making it readily available for research purposes. However, EFMC also has limitations, including its relatively low potency as an anticancer agent and its limited selectivity for specific molecular targets.
Direcciones Futuras
There are several future directions for research on EFMC. In medicine, further studies are needed to determine the potential of EFMC as an anticancer agent, as well as its potential as an anti-inflammatory agent. In biology, further studies are needed to explore the use of EFMC as a fluorescent probe and biosensor. In chemistry, further studies are needed to explore the use of EFMC as a ligand in metal-catalyzed reactions. Overall, EFMC has significant potential for further research in various scientific fields.
Métodos De Síntesis
The synthesis of EFMC involves a multi-step process that includes the reaction of various reagents and solvents. The first step involves the reaction of 4-methoxybenzoyl chloride with ethylamine to form N-ethyl-4-methoxybenzamide. In the second step, the N-ethyl-4-methoxybenzamide is reacted with sodium hydride and 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde to form EFMC.
Aplicaciones Científicas De Investigación
EFMC has been extensively studied for its potential applications in various scientific fields. In medicine, EFMC has been studied for its potential as an anticancer agent. Research has shown that EFMC has the ability to inhibit the growth of cancer cells in vitro and in vivo. EFMC has also been studied for its potential as an anti-inflammatory agent, with research showing that it has the ability to reduce inflammation in animal models.
In biology, EFMC has been studied for its potential as a fluorescent probe. Research has shown that EFMC can be used to label proteins and other biomolecules, allowing for their visualization under fluorescent microscopy. EFMC has also been studied for its potential as a biosensor, with research showing that it can be used to detect the presence of specific biomolecules in biological samples.
In chemistry, EFMC has been studied for its potential as a ligand in metal-catalyzed reactions. Research has shown that EFMC can form stable complexes with various metal ions, which can be used as catalysts in organic reactions.
Propiedades
IUPAC Name |
N-ethyl-3-fluoro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-3-23(19(24)14-5-4-6-15(20)11-14)12-17-21-18(22-26-17)13-7-9-16(25-2)10-8-13/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKRUGAJXNTEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5770502.png)



![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5770528.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5770529.png)
![4-nitrobenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B5770544.png)
![2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5770550.png)
![4-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5770553.png)

![4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine](/img/structure/B5770562.png)

